2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid
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Overview
Description
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H8I2O5S and a molecular weight of 482.03 g/mol . This compound is characterized by the presence of two iodine atoms, a methylsulfonyl group, and a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the aromatic ring. The methylsulfonyl group is introduced through sulfonation reactions, and the phenoxyacetic acid moiety is attached via etherification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atoms or reduce the sulfonyl group to a sulfide.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms and sulfonyl groups into other molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The iodine atoms and sulfonyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid can be compared with other similar compounds, such as:
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]benzoic acid:
2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]butyric acid: Features a butyric acid moiety, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-diiodo-6-methylsulfonylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O5S/c1-17(14,15)7-3-5(10)2-6(11)9(7)16-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZQYKQAOMMEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)I)I)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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